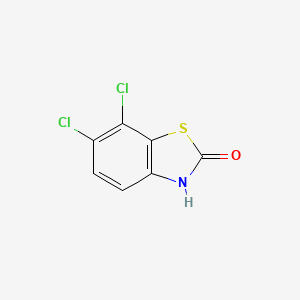

6,7-Dichloro-2(3H)-benzothiazolone

Description

Significance of the Benzothiazolone Scaffold in Chemical Sciences

The versatility of the benzothiazolone scaffold stems from its unique electronic properties and the ability to readily undergo substitution at various positions, allowing for the fine-tuning of its physicochemical and biological characteristics. wikipedia.orgresearchgate.net This has led to the development of a vast library of derivatives with applications ranging from pharmaceuticals to industrial dyes. unife.it

In the realm of medicinal chemistry, benzothiazole (B30560) derivatives have been investigated for a plethora of therapeutic applications. Research has revealed their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. pharmacyjournal.in The nitrogen and sulfur atoms within the thiazole (B1198619) ring are key to the biological activity of these compounds, often participating in crucial interactions with biological targets. pharmacyjournal.in

The following table provides a glimpse into the diverse biological activities associated with the benzothiazole scaffold:

| Biological Activity | Description |

| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines. |

| Antimicrobial | Effective against a range of bacterial and fungal strains. |

| Anti-inflammatory | Exhibit potential in modulating inflammatory pathways. |

| Anticonvulsant | Investigated for their role in managing seizures. |

| Antidiabetic | Some derivatives have shown promise in regulating blood glucose levels. |

Historical Context of Benzothiazolone Research

The exploration of benzothiazole chemistry dates back over a century, with initial studies focusing on their synthesis and fundamental properties. A significant milestone in the history of benzothiazole research was the discovery of the vulcanization acceleration properties of 2-mercaptobenzothiazole, which revolutionized the rubber industry.

In the mid-20th century, the focus of benzothiazole research began to shift towards its potential biological applications. The discovery of the pharmacological profile of Riluzole, a benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), spurred a wave of interest in this class of compounds within the medicinal chemistry community. researchgate.netpharmacyjournal.in This led to the development of numerous synthetic methodologies aimed at creating diverse libraries of benzothiazole derivatives for biological screening. unife.it

Overview of Academic Research Trajectories for Dichlorobenzothiazolone Derivatives

The introduction of halogen atoms, particularly chlorine, onto the benzothiazole scaffold has been a key strategy for modulating the biological activity of these compounds. Dichlorobenzothiazolone derivatives, including the 6,7-dichloro isomer, have been the subject of various academic investigations.

Research into dichlorobenzothiazolone derivatives has primarily focused on the synthesis of novel compounds and the evaluation of their biological potential. For instance, studies have explored the synthesis of 2-substituted-5,6-dichlorobenzothiazoles and have evaluated their anti-inflammatory and antibacterial properties. While specific research solely dedicated to 6,7-Dichloro-2(3H)-benzothiazolone is not extensively documented in publicly available literature, the research on its isomers and other chlorinated derivatives provides valuable insights into the potential research avenues for this specific compound.

Recent studies on chloro-substituted benzothiazoles have highlighted their potential as anticancer agents. For example, certain 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine derivatives have been synthesized and characterized, with some showing promising cytotoxic activity against cancer cell lines. nih.gov The substitution pattern of the chlorine atoms on the benzene (B151609) ring, as well as the nature of the substituent at the 2-position of the benzothiazole ring, have been shown to significantly influence the biological activity. nih.gov

The table below summarizes some of the research areas for dichlorinated benzothiazole derivatives:

| Research Area | Focus of Investigation | Related Compounds Studied |

| Synthesis | Development of efficient synthetic routes. | 2-substituted-5,6-dichlorobenzothiazoles |

| Anticancer Activity | Evaluation of cytotoxicity against various cancer cell lines. | 6-chloro-N-(substituted benzylidene)benzothiazol-2-amines |

| Antimicrobial Activity | Testing against bacterial and fungal strains. | Chloro-substituted benzothiazole derivatives |

| Anti-inflammatory Activity | Investigation of their potential to modulate inflammation. | 2-substituted-5,6-dichlorobenzothiazoles |

Structure

3D Structure

Properties

Molecular Formula |

C7H3Cl2NOS |

|---|---|

Molecular Weight |

220.07 g/mol |

IUPAC Name |

6,7-dichloro-3H-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)12-7(11)10-4/h1-2H,(H,10,11) |

InChI Key |

WMLFZYAFTURKKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)S2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 2 3h Benzothiazolone and Its Analogs

Established Synthetic Routes to the 2(3H)-Benzothiazolone Core

The traditional synthesis of the 2(3H)-benzothiazolone scaffold, the parent structure of 6,7-dichloro-2(3H)-benzothiazolone, relies on well-established chemical reactions. These methods typically involve the cyclization of bifunctional aromatic precursors.

Cyclization Reactions Utilizing o-Aminothiophenol Derivatives

The most fundamental and widely employed method for the synthesis of the benzothiazole (B30560) ring, and by extension the benzothiazolone core, is the cyclization of o-aminothiophenol and its derivatives. This approach involves the reaction of the amino and thiol groups with a suitable one-carbon (C1) electrophile.

For the synthesis of 6,7-dichloro-2(3H)-benzothiazolone, the key starting material is 4,5-dichloro-2-aminothiophenol. The cyclization is then achieved by reacting this precursor with a carbonyl-containing reagent that will form the C2-oxo functionality of the benzothiazolone ring. Common reagents for this transformation include phosgene, triphosgene, ethyl chloroformate, or carbonyldiimidazole (CDI). The reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization with the neighboring thiol group to form the heterocyclic ring.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the electrophile, followed by the elimination of a leaving group. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the sulfur atom onto the newly formed carbonyl group, leading to the cyclized product after the elimination of another leaving group (e.g., HCl or ethanol).

Carbonylation Strategies in Benzothiazolone Synthesis

Carbonylation reactions represent a direct and atom-economical approach to introduce the carbonyl group at the C2 position of the benzothiazolone ring. These methods often utilize carbon monoxide (CO) or CO surrogates in the presence of a suitable catalyst.

While specific examples for the direct carbonylation of 4,5-dichloro-2-aminothiophenol to 6,7-dichloro-2(3H)-benzothiazolone are not extensively documented in readily available literature, the general principle has been applied to the synthesis of benzothiazolones from o-aminothiophenols. rsc.org For instance, the cyclocarbonylation of o-aminothiophenols with carbon dioxide (CO2) has been achieved using a metal-free catalytic system, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), in a solvent like 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperatures. rsc.org This method, while greener than those using toxic phosgene, often requires high pressures and temperatures.

Palladium-catalyzed carbonylation reactions are another powerful tool in organic synthesis. mdpi.com In principle, a palladium catalyst could facilitate the oxidative carbonylation of 4,5-dichloro-2-aminothiophenol in the presence of an oxidant and carbon monoxide, leading to the desired benzothiazolone. However, the development of specific catalytic systems for this particular transformation remains an area for further research.

Advanced and Green Synthesis Techniques for 6,7-Dichloro-2(3H)-benzothiazolone

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These advanced techniques are also applicable to the synthesis of 6,7-dichloro-2(3H)-benzothiazolone and its analogs.

One-Pot and Multicomponent Reaction Approaches

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes.

A plausible one-pot synthesis of 6,7-dichloro-2(3H)-benzothiazolone could start from a more readily available precursor like 1,2-dichloro-4,5-dinitrobenzene. This could involve a sequence of in-situ reactions such as selective reduction of one nitro group to an amine, followed by reduction of the second nitro group and simultaneous introduction of a sulfur source to form the o-aminothiophenol intermediate, which would then be cyclized with a carbonyl source in the same pot. While specific literature for this exact transformation is scarce, similar one-pot syntheses of benzothiazoles from o-halonitrobenzenes have been reported. organic-chemistry.org

For instance, a one-pot synthesis of 5,6- and 5,7-dichloro-3-methyl-4H-1,4-benzothiazines has been achieved through the condensation and oxidative cyclization of the corresponding 2-amino-dichlorobenzenethiols with β-dicarbonyl compounds. researchgate.net This demonstrates the feasibility of one-pot strategies for related dichlorinated heterocyclic systems.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-Amino-3,4-dichlorobenzenethiol | β-Dicarbonyl compound | 5,6-Dichloro-3-methyl-4H-1,4-benzothiazine | One-pot condensation/cyclization | researchgate.net |

| 2-Amino-3,5-dichlorobenzenethiol | β-Dicarbonyl compound | 5,7-Dichloro-3-methyl-4H-1,4-benzothiazine | One-pot condensation/cyclization | researchgate.net |

Catalytic Synthesis Methodologies

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions, often allowing for milder reaction conditions. Various catalytic systems have been developed for the synthesis of the benzothiazole core.

For the synthesis of 6,7-dichloro-2(3H)-benzothiazolone, a catalytic approach would likely focus on the cyclization of 4,5-dichloro-2-aminothiophenol with a carbonyl source. Both acid and base catalysis can be employed. Brønsted acids can activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the amino group. organic-chemistry.org Conversely, a base can deprotonate the thiol group, increasing its nucleophilicity for the intramolecular cyclization step.

Heterogeneous catalysts, such as silica-supported sulfuric acid, have been used for the condensation of o-aminothiophenols with carboxylic acids to form 2-substituted benzothiazoles, offering advantages like easy separation and reusability. mdpi.com While not directly forming the 2-oxo functionality, this illustrates the potential of solid-supported catalysts in benzothiazole synthesis.

| Reactants | Catalyst | Product | Key Feature | Reference |

| o-Aminothiophenol, Carboxylic Acid | Silica-supported H2SO4 | 2-Substituted Benzothiazole | Heterogeneous, reusable catalyst | mdpi.com |

| o-Aminothiophenol, Aldehyde | Samarium triflate | 2-Substituted Benzothiazole | Reusable acid catalyst, aqueous medium | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemrxiv.orgnih.gov This technique has been successfully applied to the synthesis of various benzothiazole derivatives, including chloro-substituted analogs. orientjchem.orgnih.gov

For the synthesis of 6,7-dichloro-2(3H)-benzothiazolone, a microwave-assisted approach would likely involve the reaction of 4,5-dichloro-2-aminothiophenol with a suitable carbonylating agent in a sealed vessel under microwave irradiation. The high temperatures and pressures achievable in a microwave reactor can significantly reduce the reaction time required for the cyclization.

A study on the microwave-assisted synthesis of 1,3-benzothiazol-2(3H)-one derivatives demonstrated the efficiency of this method for preparing related structures, including 5-chloro-1,3-benzothiazol-2(3H)-one. nih.gov This suggests that a similar approach could be readily adapted for the 6,7-dichloro analog.

| Reactant(s) | Method | Product | Advantage | Reference |

| 7-Chloro-6-fluoro-benzothiazol-2-yl-amine, Hydrazine (B178648) hydrate | Microwave Irradiation | 7-chloro-6-fluoro-benzothiazol-2-yl-hydrazine | Faster reaction, higher yield | orientjchem.org |

| 6-Acyl-2-aminophenols | Microwave Irradiation | 6-Acyl-1,3-benzothiazol-2(3H)-ones | Rapid and efficient | nih.gov |

| 5-Chloro-2-aminophenol | Microwave Irradiation | 5-Chloro-1,3-benzothiazol-2(3H)-one | Rapid and efficient | nih.gov |

Ligand-Free and Additive-Free Protocols

The synthesis of benzothiazole derivatives, including analogs of 6,7-dichloro-2(3H)-benzothiazolone, has seen advancements in methodologies that avoid the use of ligands and additives. These approaches are often favored for their simplicity, reduced cost, and environmental benefits. For instance, a manganese dioxide-catalyzed, ligand-free synthesis has been developed for certain dihydrodibenzo[b,j] nih.govmdpi.comphenanthrolines and tetrahydrobenzo[b] nih.govbeilstein-journals.orgnaphthyridines. nih.gov This method utilizes a dehydrogenative Friedlander annulation followed by C(sp3)–H functionalization. nih.gov The reaction proceeds efficiently without the need for external ligands, showcasing a streamlined synthetic route.

Another green approach involves the condensation of 2-aminothiophenols with various aldehydes in the presence of natural catalysts like lemon juice, which is acidic in nature. imedpub.com This method can be performed in an aqueous medium, and in some cases, under solvent-free conditions, providing good to excellent yields of benzothiazole derivatives. imedpub.com The use of ultrasound irradiation in the presence of sulphated tungstate (B81510) has also been reported for the rapid, solvent-free synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes. Furthermore, catalyst-free methods have been developed, such as the condensation of 2-aminobenzenethiol with aldehydes or the cyclization of thioamides under visible light, highlighting the trend towards more sustainable synthetic practices. researchgate.net

Solvent-Free Synthesis Conditions

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. Several solvent-free methods have been successfully applied to the synthesis of benzothiazole derivatives. For example, the condensation of 2-aminothiophenol with fatty acids or other carboxylic acids can be carried out efficiently under solvent-free conditions. mdpi.com One specific method involves the use of a novel heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel as an expeditious medium for this condensation reaction. mdpi.com

Ball-milling has also emerged as a powerful solvent-free technique for the synthesis of benzothiazoles, benzimidazoles, and benzoxazoles. imedpub.com This mechanochemical approach provides a rapid and efficient alternative to traditional solvent-based methods. Additionally, the condensation of 2-aminothiophenol with aromatic aldehydes can be achieved under solvent-free conditions using a zinc acetate (B1210297) catalyst at elevated temperatures. These solvent-free protocols not only minimize waste but can also lead to shorter reaction times and higher yields. mdpi.comresearchgate.net

Derivatization and Structural Modification of 6,7-Dichloro-2(3H)-benzothiazolone

The structural modification of the 6,7-dichloro-2(3H)-benzothiazolone scaffold is a crucial area of research for developing new compounds with tailored properties. These modifications often focus on N-alkylation, N-substitution, and the introduction of other heterocyclic moieties.

N-Alkylation and N-Substitution Strategies

N-alkylation and N-substitution of the benzothiazolone core are common strategies to introduce structural diversity. Regioselective N-alkylation of 2-aminobenzothiazoles has been achieved using benzylic alcohols as alkylating agents. rsc.org This method allows for the specific introduction of an alkyl group at the nitrogen atom of the thiazole (B1198619) ring. Direct regioselective N7-tert-alkylation of 6-substituted purines, a related heterocyclic system, has been developed using N-trimethylsilylated purines and a tert-alkyl halide with a tin(IV) chloride catalyst. nih.gov This highlights the potential for developing highly selective alkylation methods for complex heterocyclic systems.

Furthermore, N-alkylation of purine (B94841) derivatives can be achieved using alkyl halides in the presence of a strong base or through Mitsunobu conditions with alcohols. beilstein-journals.org In the context of 2-aminobenzothiazoles, N-substitution is often a key step in the synthesis of more complex derivatives. For instance, 2-amino-6-chlorobenzothiazole (B160215) can be reacted with various benzyl (B1604629) bromides in the presence of potassium carbonate to yield N-substituted products. nih.gov These N-alkylated and N-substituted benzothiazoles serve as important intermediates for further functionalization.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| 2-Amino-6-chlorobenzothiazole | 3,5-Dimethoxybenzyl bromide | K2CO3, Acetonitrile (B52724) | 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine | 58 |

| 2-Amino-6-chlorobenzothiazole | Benzyl bromide | K2CO3, Acetonitrile | N-benzyl-6-chlorobenzo[d]thiazol-2-amine | 50 |

| 2-Amino-6-chlorobenzothiazole | 3-Fluorobenzyl bromide | K2CO3, Acetonitrile | 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | 45 |

| 2-Amino-6-chlorobenzothiazole | 4-Nitrobenzyl bromide | K2CO3, Acetonitrile | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Not specified |

Introduction of Diverse Heterocyclic Moieties (e.g., Pyridazinone, Quinoline)

The incorporation of other heterocyclic rings, such as pyridazinone and quinoline (B57606), onto the benzothiazole framework can lead to hybrid molecules with unique properties. Pyridazinone derivatives themselves are known for a wide range of biological activities. researchgate.net The synthesis of molecules incorporating both benzothiazole and pyridazinone moieties often involves multi-step reaction sequences. For example, pyrrolo[3,4-d]pyridazinone derivatives have been synthesized and subsequently functionalized. mdpi.com

Similarly, the quinoline moiety has been integrated with the benzothiazole scaffold. The synthesis of 2-aryl-6,7-methylenedioxyquinolin-4-one analogs has been reported, demonstrating the versatility of quinoline chemistry. nih.gov The combination of these heterocyclic systems can be achieved through various synthetic strategies, often involving the functionalization of a pre-formed benzothiazole or quinoline core.

Formation of Hybrid Structures (e.g., Quinoline-Urea-Benzothiazole Hybrids)

A notable example of creating hybrid structures is the synthesis of quinoline-urea-benzothiazole hybrids. nih.govnih.gov These complex molecules are typically assembled through a multi-step synthetic sequence. nih.govnih.gov A common approach involves an initial amidation coupling reaction as a critical step. nih.govnih.gov The synthesis of these hybrids demonstrates a synergistic effect, where the combined molecule exhibits enhanced properties compared to the individual heterocyclic components. nih.govnih.gov The general synthetic strategy often involves preparing functionalized benzothiazole and quinoline precursors, which are then linked together through a urea (B33335) moiety. researchgate.netresearchgate.net

| Components of Hybrid Structure | Key Reaction | Resultant Hybrid |

| Quinoline, Urea, Benzothiazole | Amidation coupling reaction | Quinoline-urea-benzothiazole hybrids |

Functionalization at Peripheral Positions of the Benzothiazolone Ring

Functionalization at the peripheral positions of the benzothiazolone ring, other than the nitrogen atom, allows for further fine-tuning of the molecule's properties. This can involve introducing substituents onto the benzene (B151609) ring of the benzothiazole core. For instance, the synthesis of 2,6-disubstituted benzothiazoles can be achieved through various methods, including the acylation of 2-aminobenzothiazoles followed by reaction with different N-heterocycles. nih.gov

The synthesis of 6-substituted-2-aminobenzothiazoles can be accomplished by the condensation of para-substituted anilines with ammonium (B1175870) thiocyanate (B1210189) in the presence of a bromine catalyst. derpharmachemica.com These 6-substituted derivatives can then undergo further reactions, such as the formation of dithiocarbamates, which can be converted to ureas or thioureas. mdpi.com Additionally, the synthesis of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadiazine-7-carboxylic acid and its salts demonstrates the possibility of introducing complex substituents at the 6-position of a related heterocyclic system. zsmu.edu.ua

Synthesis of Styryl Derivatives

The synthesis of styryl derivatives of 6,7-dichloro-2(3H)-benzothiazolone typically proceeds through the condensation of an activated form of the benzothiazole, such as 6,7-dichloro-2-methylbenzothiazole, with various aromatic aldehydes. This reaction, often a Knoevenagel-type condensation, results in the formation of a carbon-carbon double bond, extending the conjugation of the heterocyclic system.

A general approach involves the reaction of 2-methylbenzo[d]thiazole precursors with an appropriate aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640). The reaction is typically heated to drive the condensation forward. For instance, the synthesis of 2-styrylbenzothiazoles can be achieved by heating 2-methylbenzo[d]thiazole with an aromatic aldehyde in acetic anhydride at 120°C for an extended period. The resulting product can then be purified using standard techniques such as recrystallization or column chromatography.

While specific examples detailing the synthesis of styryl derivatives directly from 6,7-dichloro-2(3H)-benzothiazolone are not prevalent in the reviewed literature, analogous reactions with substituted 2-aminobenzothiazoles provide a viable synthetic route. The 2-amino group can be converted to a 2-methyl group, which then serves as the precursor for the styryl condensation. Alternatively, multi-component reactions offer another avenue. For example, a four-component reaction involving 2-aminobenzothiazole (B30445), an aromatic aldehyde, dimethyl acetylenedicarboxylate, and a cyclic amine like piperidine (B6355638) can yield complex heterocyclic systems which may include a styryl-like moiety. nih.gov

The reaction conditions and resulting yields are highly dependent on the specific substrates and catalysts used. Below is a table summarizing representative conditions for the synthesis of styryl-like benzothiazole derivatives based on analogous reactions.

| Starting Material (Benzothiazole) | Aldehyde | Reagents and Conditions | Product Type | Reference |

| 2-Methylbenzo[d]thiazole | Aromatic Aldehyde | Acetic anhydride, 120°C, 16-18 h | 2-Styrylbenzothiazole | Analogous Synthesis |

| 2-Aminobenzothiazole | Benzaldehyde | Dimethyl acetylenedicarboxylate, Piperidine, Ethanol, 50-60°C, 48 h | Polyfunctionalized 2-pyrrolidinone | nih.gov |

| 2-Aminobenzothiazole | Aromatic Aldehydes | Thioglycolic acid | [(2"-substituted aryl-4"-oxo-1",3"-thiazolidine)-3"-iminoacetyl]-2-aminobenzothiazole | niscpr.res.in |

| 2-Aminothiophenols | Aromatic Aldehydes | Visible light | C-2 substituted benzothiazoles | researchgate.net |

Incorporation into Triazine Scaffolds

The incorporation of the 6,7-dichloro-2(3H)-benzothiazolone moiety into triazine scaffolds is a significant chemical transformation that can lead to novel compounds with diverse properties. This is typically achieved by reacting a nucleophilic derivative of the benzothiazole, most commonly 2-amino-6,7-dichlorobenzothiazole, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Cyanuric chloride is a highly reactive trifunctional electrophile, and its chlorine atoms can be substituted in a stepwise manner by various nucleophiles. nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of mono-, di-, and tri-substituted triazines. The reaction of 2-amino-6,7-dichlorobenzothiazole with cyanuric chloride would proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the exocyclic amino group of the benzothiazole attacks a carbon atom of the triazine ring, displacing a chloride ion.

The reaction conditions can be tuned to favor the formation of a specific substitution product. For instance, reacting 2-amino-6,7-dichlorobenzothiazole with one equivalent of cyanuric chloride at a low temperature (e.g., 0-5°C) in the presence of a base to neutralize the liberated HCl would likely yield the monosubstituted product, 2-((6,7-dichlorobenzothiazol-2-yl)amino)-4,6-dichloro-1,3,5-triazine. clockss.orgresearchgate.net Increasing the stoichiometry of the benzothiazole derivative and/or the reaction temperature would facilitate further substitution to yield di- and tri-substituted triazines.

A variety of solvents can be employed for this reaction, including acetone, dichloromethane, and N,N-dimethylformamide (DMF). nih.govnih.gov The choice of base is also critical and can range from inorganic bases like sodium carbonate to organic bases such as triethylamine (B128534) or diisopropylethylamine (DIEA). nih.govsemanticscholar.org

The following table outlines the general conditions for the reaction of amino-functionalized compounds with cyanuric chloride, which are applicable to the synthesis of triazine derivatives of 6,7-dichloro-2-aminobenzothiazole.

| Amine/Nucleophile | Reagents and Conditions | Product Type | Reference |

| 2-Aminobenzoic acids | Cyanuric chloride | Unsuccessful in one step | (4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acids (proposed intermediate) |

| Morpholine/Piperidine/Diethylamine | Cyanuric chloride, Na2CO3, Benzene, rt | 2,4-Dichloro-6-substituted-s-triazine | semanticscholar.org |

| Carbazole | Cyanuric chloride, KOH, THF, rt then reflux | 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | mdpi.com |

| Various Nucleophiles (Alcohols, Thiols, Amines) | Cyanuric chloride, DIEA, DCM, 0°C | 2,4-dichloro-6-substituted s-triazine | nih.gov |

| Anisole | Cyanuric chloride, AlCl3, Acetone, 0-5°C then rt | 2-(4-Methoxyphenyl)-4,6-dichloro-1,3,5-triazine | researchgate.net |

Structure Activity Relationship Sar Investigations of 6,7 Dichloro 2 3h Benzothiazolone Derivatives

Positional Substitution Effects on Biological Activity

The biological profile of 6,7-Dichloro-2(3H)-benzothiazolone derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole (B30560) core.

Influence of Substituents at the C-2 Position

The C-2 position of the benzothiazolone ring has been identified as a critical site for modulating biological activity. Studies on various benzothiazole derivatives have shown that introducing different moieties at this position can significantly impact their pharmacological properties. For instance, the introduction of amino, thiol, and various heterocyclic groups at the C-2 position has been explored to enhance activities such as anticancer, antimicrobial, and anti-inflammatory effects. mdpi.com In the context of 2(3H)-benzothiazolone derivatives, substitutions at the C-2 position are pivotal for interaction with biological targets. The nature of the substituent, whether it is a simple alkyl chain, an aromatic ring, or a more complex heterocyclic system, dictates the binding affinity and selectivity of the compound. nih.gov

Role of Halogenation (e.g., Dichloro, Fluoro) on Activity

Halogenation of the benzothiazole ring is a key strategy for enhancing the biological efficacy of this class of compounds. The presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to increase anticancer activity. chula.ac.th Specifically, the introduction of fluorine atoms can improve metabolic stability and binding affinity to target receptors. researchgate.netjournalajrimps.com

The 6,7-dichloro substitution pattern is a specific example of how halogenation can be used to fine-tune the properties of the molecule. While direct SAR studies on a wide range of 6,7-dichloro-2(3H)-benzothiazolone derivatives are limited in publicly available literature, research on related structures provides valuable insights. For example, in a series of benzothiazole derivatives, the presence of chloro groups at positions 2 and 6, along with a bromo group at position 4, was investigated to understand the impact of polysubstitution on activity. nih.gov Furthermore, studies on 6-halogen-substituted benzothiazoles have been conducted to evaluate their antiproliferative activity. mdpi.com It is generally understood that the position and nature of the halogen atom can significantly alter the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

Impact of Substitutions on the Phenyl Ring and Other Peripheral Groups

Beyond the core benzothiazole structure, substitutions on appended phenyl rings and other peripheral groups play a crucial role in determining biological activity. In studies of 2-phenylbenzothiazole (B1203474) derivatives, the introduction of electron-withdrawing groups such as nitro and halogen on the phenyl ring was found to enhance anticancer activity. chula.ac.th The position of these substituents (ortho, meta, or para) is also critical. For example, in some series of benzothiazole-phenyl analogs, ortho and para di-substitutions were well-tolerated by target enzymes, while meta and para mono-substitutions led to a loss of potency. nih.gov

Linker Length and Conformational Analysis in Ligand-Receptor Interactions

For 6,7-Dichloro-2(3H)-benzothiazolone derivatives that incorporate a linker connecting the core to another chemical moiety, the length and flexibility of this linker are critical determinants of biological activity. The linker's role is to optimally position the key pharmacophoric elements for interaction with the target receptor.

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is essential for understanding these interactions. Computational studies, such as those using Density Functional Theory (DFT), can be employed to identify the most stable conformers of benzothiazole derivatives. researchgate.net These studies help in visualizing how the molecule might bind to a receptor and guide the design of analogs with improved binding affinity. The flexibility or rigidity of the linker can influence the molecule's ability to adopt the necessary conformation for effective binding.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the biological activity of chiral 6,7-Dichloro-2(3H)-benzothiazolone derivatives. Although specific studies on the stereoisomers of this exact compound are not widely reported, the principle of stereoselectivity is a fundamental concept in medicinal chemistry. Different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities, with one isomer often being significantly more potent or having a different biological effect than the others. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the various stereoisomers of a drug molecule. For example, studies on other heterocyclic compounds have demonstrated that specific stereoisomers are responsible for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that are important for a specific biological effect.

Elucidation of Molecular and Cellular Mechanisms of Action for 6,7 Dichloro 2 3h Benzothiazolone Analogs

Enzyme and Receptor Target Identification and Modulation

Sigma Receptor Ligand Interactions (σ1R and σ2R)

Derivatives of 2(3H)-benzothiazolone have been identified as potent ligands for sigma receptors, which are unique transmembrane proteins located in the endoplasmic reticulum. nih.govnih.gov A study evaluating a series of 2(3H)-benzothiazolone derivatives found several compounds that showed a preferential selectivity for sigma-1 (σ1R) binding sites over sigma-2 (σ2R) sites. nih.gov

One specific analog, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, emerged as a highly potent σ1R ligand with a binding affinity (Ki) of 0.6 nM. nih.gov This compound displayed a 29-fold selectivity for σ1R compared to σ2R. nih.gov Other derivatives, such as 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one and its benzoxazolin-2-one counterpart, also demonstrated high affinity for σ1R with Ki values of 2.3 nM and 8.5 nM, respectively. nih.gov These compounds were even more selective, showing 87- and 58-fold less affinity for σ2R. nih.gov Notably, these benzothiazolone-based ligands exhibited negligible affinity for other receptors, including opioid, serotonin, dopamine, and muscarinic receptors. nih.gov

Further research into SN79, a benzoxazolone derivative, has led to the development of analogs based on a benzothiazolone scaffold that also interact with sigma receptors. nih.gov Some of these ligands have been observed to bind in a "pseudo-irreversible" manner to the sigma-2 receptor, a characteristic linked to their cytotoxic activity in cancer cells. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ2R Ki / σ1R Ki) |

| 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one | σ1R | 0.6 nM | 29 |

| 3-(1-piperidinopropyl)-6-propanoylbenzothiazolin-2-one | σ1R | 2.3 nM | 87 |

| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | σ1R | 8.5 nM | 58 |

Topoisomerase II Inhibition

Benzothiazole (B30560) derivatives have been identified as potent inhibitors of human DNA topoisomerase II (Topo II), a critical enzyme that manages DNA topology during cellular processes like replication and transcription. nih.gov Dysregulation of this enzyme is a known factor in cancer, making it a key therapeutic target. nih.gov

In one study, a series of benzothiazole derivatives were tested, with all 12 compounds showing inhibitory activity against human topoisomerase IIα. researchgate.net The most effective among them was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), which exhibited an exceptionally low IC50 value of 39 nM. researchgate.netnih.gov Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a catalytic inhibitor that likely interacts directly with the enzyme's DNA-binding or catalytic site. researchgate.netnih.gov

Another line of research focused on a benzothiazole derivative, 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid (compound 27), which demonstrated a 12-fold selectivity against human topoisomerase IIα with an IC50 of 25 μM, highlighting an effort to improve selectivity and reduce potential toxicity.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) | Human Topoisomerase IIα | 39 nM |

| 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenyl-ethoxy)benzo[d]thiazole-6-carboxylic acid | Human Topoisomerase IIα | 25 µM |

| 2-phenoxymethylbenzothiazole | Human Topoisomerase IIα | 11.4 µM |

| Etoposide (Reference Drug) | Human Topoisomerase IIα | 21.8 µM - 46.8 µM |

Decaprenylphosphoryl-β-D-ribose 2′-Epimerase Targeting

Benzothiazinones (BTZs), a class of compounds closely related to benzothiazolones, are potent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govacs.orgpnas.org This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.orgresearchgate.netnih.gov The inhibition of DprE1 disrupts the formation of decaprenylphosphoryl arabinose (DPA), the sole arabinose donor for these crucial cell wall components. pnas.org

The mechanism of action involves the BTZ compounds acting as prodrugs. nih.gov Inside the mycobacterium, the nitro group of the BTZ is reduced, activating the compound into a nitroso derivative. nih.gov This activated form then covalently binds to a specific cysteine residue (Cys387) within the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.govpnas.orgnih.gov This covalent modification explains the high potency of these compounds against Mycobacterium tuberculosis. nih.gov The essentiality of DprE1 and its susceptibility to this class of inhibitors make it a highly validated target for the development of new anti-tuberculosis drugs. researchgate.net

p38α MAPK Inhibition

Analogs based on the benzothiazole structure have been developed as inhibitors of p38α mitogen-activated protein kinase (MAPK), an enzyme involved in the signaling cascades of inflammatory responses. A series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines were synthesized and evaluated for their p38α MAPK inhibitory activity.

Among the tested compounds, one derivative (compound 4f) was identified as the most active, with an IC50 value of 0.036 µM. This potency was superior to that of the standard p38α MAPK inhibitor, SB203580, which had an IC50 of 0.043 µM. Molecular docking studies further supported these findings, illustrating strong interactions between the inhibitor and the enzyme's active site.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| Compound 4f (a benzothiazole-triazole derivative) | p38α MAPK | 0.036 ± 0.12 µM |

| SB203580 (Standard) | p38α MAPK | 0.043 ± 0.27 µM |

Tubulin Binding and Microtubule Modulation

A novel tubulin inhibitor, named Todalam, was rationally designed using a thiazole-containing fragment as a starting point. This small molecule interferes with microtubule dynamics, a key process in cell division, making it a target for cancer chemotherapy.

Todalam functions by binding to a previously unknown site on the tubulin protein. Its mechanism of action is twofold: it acts as a "molecular plug" that physically prevents the conformational change from curved to straight α-tubulin, which is necessary for microtubule assembly. Additionally, it sequesters tubulin dimers into oligomers that are incompetent for assembly. This dual action leads to the disruption of the cellular microtubule network, causing cell cycle arrest in the G2/M phase and ultimately inducing cell death.

DNA Gyrase and Topoisomerase IV Binding

Analogs built on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold have proven to be potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). nih.govtandfonline.comnih.govbrc.hu These enzymes are essential for bacterial survival, as they control DNA topology during replication. acs.org

Structure-based optimization of initial hit compounds led to the development of second-generation inhibitors with significantly improved activity. tandfonline.combrc.hu For instance, certain N-phenylpyrrolamide derivatives of the tetrahydrobenzo[d]thiazole scaffold show nanomolar inhibition of E. coli DNA gyrase and improved inhibition of S. aureus DNA gyrase and topoisomerase IV. tandfonline.combrc.hu The most promising of these, compound 29, demonstrates an IC50 of 0.056 µM against E. coli gyrase and 3.7 µM against S. aureus gyrase. brc.hu These inhibitors function by targeting the ATP-binding site of the GyrB and ParE subunits, which is a different mechanism from the fluoroquinolone class of antibiotics. acs.org

| Compound/Analog Series | Target Enzyme | Inhibitory Concentration (IC50) |

| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold | E. coli DNA gyrase | Low micromolar to low nanomolar |

| Compound 29 (a tetrahydrobenzo[d]thiazole derivative) | E. coli DNA gyrase | 0.056 µM |

| Compound 29 (a tetrahydrobenzo[d]thiazole derivative) | S. aureus DNA gyrase | 3.7 µM |

Cellular Pathway Interventions by 6,7-Dichloro-2(3H)-benzothiazolone Analogs

The therapeutic potential of 6,7-Dichloro-2(3H)-benzothiazolone and its analogs is underpinned by their ability to intervene in critical cellular pathways that govern cell survival, proliferation, and metastasis. Research into these mechanisms has revealed a multi-pronged attack on cancer cells, involving the disruption of the cell cycle, interference with the machinery of cell division, and the activation of programmed cell death.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A key mechanism through which benzothiazolone analogs exert their anti-cancer effects is by inducing cell cycle arrest, effectively halting the proliferation of malignant cells. This arrest often occurs at the G2/M checkpoint, a critical control point that ensures a cell is ready for mitosis.

Studies on various benzothiazole derivatives have demonstrated their capacity to cause an accumulation of cells in the G2/M phase of the cell cycle. This disruption prevents the cells from entering mitosis and undergoing division. For instance, some 2-substituted benzothiazoles have been shown to induce cell cycle arrest in the sub-G1 phase in breast cancer cell lines, which is indicative of apoptosis. nih.gov This halt in cellular progression is a significant contributor to the anti-proliferative activity of these compounds. The mechanism often involves the modulation of key regulatory proteins of the cell cycle.

The induction of cell cycle arrest is a crucial aspect of the anticancer activity of these compounds, preventing the uncontrolled division that is a hallmark of cancer.

Modulation of Mitotic Spindle Formation

Beyond inducing cell cycle arrest, certain benzothiazole analogs directly interfere with the physical process of cell division by modulating the formation and function of the mitotic spindle. The mitotic spindle, composed of microtubules, is essential for the accurate segregation of chromosomes into daughter cells during mitosis.

Antimitotic drugs that target the mitotic spindle are a cornerstone of cancer chemotherapy. nih.gov Benzothiazole derivatives have emerged as potent antimitotic agents that disrupt microtubule dynamics. nih.govpensoft.net They can either inhibit the polymerization of tubulin into microtubules or prevent the disassembly of microtubules, both of which lead to a dysfunctional mitotic spindle. nih.govpensoft.net This disruption triggers a mitotic arrest, where the cell is unable to proceed through mitosis, ultimately leading to programmed cell death, or apoptosis. nih.govpensoft.net

Some 6-fluoro-triazolo-benzothiazole analogues have shown efficacy in inhibiting cancer cell proliferation by affecting microtubules, either by promoting their formation to an excessive degree or by preventing their breakdown. pensoft.net This leads to a state where the cell is congested with microtubules and can no longer divide, resulting in apoptosis. pensoft.net The benzothiazole moiety is considered a versatile scaffold for developing new anticancer drugs that can act on various targets, including tubulin. nih.gov

| Compound Family | Mechanism | Outcome | Reference |

| Benzothiazole Derivatives | Alteration of microtubule dynamics | Mitotic arrest, Apoptosis | nih.gov |

| 6-Fluoro-triazolo-benzothiazole Analogues | Inhibition of microtubule breakdown or promotion of excessive formation | Inhibition of cell proliferation, Apoptosis | pensoft.net |

Reactive Oxygen Species (ROS) Generation

A significant mechanism contributing to the cytotoxic effects of benzothiazolone analogs is the generation of reactive oxygen species (ROS) within cancer cells. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis.

Several studies have highlighted that benzothiazole derivatives can increase the accumulation of ROS in cancer cells. nih.govnih.gov This surge in intracellular ROS leads to a state of oxidative stress, which can damage vital cellular components such as DNA, proteins, and lipids. A novel benzothiazole derivative (BTD) was found to induce apoptosis in colorectal cancer cells by increasing ROS generation, which in turn led to a loss of mitochondrial transmembrane potential. nih.gov This disruption of the mitochondria, the cell's powerhouse, is a critical step in initiating the intrinsic pathway of apoptosis. nih.gov

The selective induction of high levels of ROS in cancer cells, which often have a compromised antioxidant defense system compared to normal cells, represents a promising strategy for targeted cancer therapy.

| Compound Type | Cellular Effect | Consequence | Reference |

| Benzothiazole Derivatives | Increased accumulation of ROS | Oxidative stress, Cellular damage, Apoptosis | nih.gov |

| Benzothiazole Derivative (BTD) | Increased ROS generation | Loss of mitochondrial transmembrane potential, Apoptosis | nih.gov |

Caspase Pathway Activation

The induction of apoptosis by benzothiazolone analogs is often mediated through the activation of the caspase pathway. Caspases are a family of protease enzymes that play an essential role in programmed cell death. They exist as inactive proenzymes that are activated in a cascade-like fashion upon receiving an apoptotic signal.

Research has shown that novel benzothiazole derivatives can induce apoptosis through the mitochondrial intrinsic pathway. nih.gov This pathway is initiated by cellular stress, such as that caused by ROS generation, and leads to the activation of initiator caspases, like caspase-9, which in turn activate executioner caspases, such as caspase-3 and caspase-7. nih.gov Activated caspase-3 is a key executioner of apoptosis, responsible for cleaving numerous cellular proteins and bringing about the morphological changes characteristic of cell death. nih.gov The antitumor activity of a novel benzothiazole derivative in colorectal cancer was linked to the induction of apoptosis via this ROS-mediated mitochondrial pathway. nih.gov

The ability of these compounds to trigger this cellular self-destruction mechanism is a cornerstone of their anticancer potential.

Endothelial Cell Invasion, Migration, and Proliferation Inhibition

The growth and spread of tumors are critically dependent on angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. Benzothiazolone analogs have demonstrated the ability to interfere with this process by inhibiting the proliferation, migration, and invasion of endothelial cells, which form the lining of blood vessels.

A novel benzothiazole derivative (BTD) was found to inhibit the migration and invasion of colorectal cancer cells in a dose-dependent manner. nih.gov This was associated with a decrease in the expression of metastasis-promoting proteins like MMP2 and MMP9. nih.gov While direct studies on 6,7-Dichloro-2(3H)-benzothiazolone's effect on endothelial cells are emerging, research on related heterocyclic compounds provides strong indications of this potential. For instance, novel benzimidazole (B57391) derivatives have been shown to selectively inhibit the growth of endothelial cells and suppress angiogenesis both in laboratory settings and in living organisms. nih.gov

By cutting off the tumor's supply lines and preventing its spread, these compounds can effectively stifle tumor growth and metastasis.

Efflux Pump Modulation

A significant challenge in cancer and infectious disease treatment is the development of multidrug resistance (MDR), where cells become resistant to a variety of drugs. A common mechanism for MDR is the overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration and thus their effectiveness.

Benzothiazole derivatives have been investigated as efflux pump inhibitors (EPIs). nih.gov These compounds can block the action of efflux pumps, thereby restoring the efficacy of other therapeutic agents. For example, 2-substituted benzothiazoles have been shown to act as inhibitors of the AdeABC efflux pump in Acinetobacter baumannii, a bacterium known for its multidrug resistance. nih.gov When used in combination with an antibiotic like ciprofloxacin (B1669076), these benzothiazole compounds allowed the antibiotic to be effective against the resistant bacteria. nih.gov

While much of the research has been in the context of bacterial infections, the principle of efflux pump inhibition is also relevant in oncology, as cancer cells can utilize similar mechanisms of drug resistance. The development of benzothiazolone-based EPIs could therefore represent a valuable strategy to overcome MDR in cancer therapy.

| Compound Class | Target Efflux Pump | Organism/Cell Type | Effect | Reference |

| 2-substituted benzothiazoles | AdeABC | Acinetobacter baumannii | Re-sensitizes bacteria to ciprofloxacin | nih.gov |

Molecular Interactions with Biomolecules

The biological activity of 6,7-Dichloro-2(3H)-benzothiazolone and its analogs is predicated on their interactions with various biomolecules. These interactions can range from mimicking endogenous structures to direct binding with cellular proteins, thereby modulating their function. Understanding these molecular-level engagements is crucial for elucidating the mechanisms of action of this class of compounds.

The structural features of 6,7-Dichloro-2(3H)-benzothiazolone allow it to act as a bioisostere of phenol (B47542) and catechol moieties, which are common in endogenous molecules and natural products. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound.

The concept of bioisosteric replacement of a phenol group with a thiazole-containing ring system has been explored in medicinal chemistry. For instance, 2-aminothiazole-derived opioids have been synthesized as successful bioisosteric replacements for their phenol prototypes. nih.govdrugbank.com Although the affinity for their targets was somewhat lower than the original phenol compounds, one such analog demonstrated high affinity and selectivity for the kappa opioid receptor, validating the principle that a thiazole-based structure can effectively mimic a phenol in biological interactions. nih.gov This mimicry is attributed to the ability of the thiazole (B1198619) ring to present a similar spatial arrangement of heteroatoms and electrostatic potential to the hydroxyl group of a phenol, allowing for analogous hydrogen bonding and other non-covalent interactions with protein binding sites.

The benzothiazole scaffold is a recurring motif in compounds that exhibit a wide range of biological activities, often through direct interaction with cellular proteins, particularly enzymes. Various derivatives of benzothiazole have been identified as inhibitors of several key enzymes, suggesting that the proteome is a major target for this class of compounds.

Enzyme Inhibition by Benzothiazole Analogs:

Extensive research has demonstrated the ability of benzothiazole derivatives to inhibit a variety of enzymes, as detailed in the table below.

| Enzyme Target | Benzothiazole Analog Type | Key Findings |

| Fatty Acid Amide Hydrolase (FAAH) | Sulfonyl-piperidine-benzothiazole | Acts as a reversible, potent, and selective inhibitor. Modeling suggests it functions as a transition-state analog, forming hydrogen bonds with catalytic residues. Hydrophobic interactions of the benzothiazole ring contribute significantly to its potency. |

| Cholinesterases (AChE and BChE) | Various benzothiazolone derivatives | Many derivatives show inhibitory activity, with some exhibiting higher selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Kinetic studies revealed noncompetitive inhibition for some of the most potent compounds. |

| Oxidoreductase NQO2 | 2-Aryl-benzothiazoles | Inhibition is enhanced by the planarity of the molecule, which facilitates favorable π–π stacking with the isoalloxazine ring of the FAD cofactor. |

| DNA Gyrase | Pyrrole-carboxamido-benzothiazole | The benzothiazole scaffold engages in cation-π stacking interactions with an arginine residue in the ATP-binding site of the GyrB subunit. |

| VEGFR-2 | Benzothiazole hybrids | Certain hybrid molecules have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2. |

While direct proteomic profiling of 6,7-Dichloro-2(3H)-benzothiazolone is not yet publicly available, the wealth of data on its analogs strongly suggests that its biological effects are likely mediated through interactions with a range of cellular proteins. The specific protein targets of 6,7-Dichloro-2(3H)-benzothiazolone itself will be dictated by its unique substitution pattern, which influences its size, shape, and electronic properties, thereby determining its binding affinity and selectivity within the cellular proteome.

Preclinical Biological Investigations of 6,7 Dichloro 2 3h Benzothiazolone Derivatives

Antimicrobial Research

Derivatives of halogenated benzothiazoles have been a subject of interest for their potential to combat microbial infections. The presence of chlorine atoms on the benzene (B151609) ring of the benzothiazole (B30560) core is often associated with enhanced antimicrobial properties.

Evaluation of Antibacterial Activity (in vitro)

The antibacterial potential of various chlorinated benzothiazole derivatives has been evaluated against a range of pathogenic bacteria. While specific data on 6,7-dichloro-2(3H)-benzothiazolone is limited, studies on structurally similar compounds provide valuable insights.

For instance, a series of diarylureas bearing a benzothiazole nucleus have been synthesized and tested for their antibacterial activity. nih.gov Among these, compounds with chloro and fluoro substitutions on the benzothiazole ring have demonstrated notable efficacy. Specifically, a derivative featuring a 5-chloro-6-fluoro-1,3-benzothiazol-2-yl moiety showed potent activity against Staphylococcus aureus. nih.gov Another related compound, 1-(6-Chloro-7-fluoro-1,3-benzothiazol-2-yl)-3-(2,6-dimethylphenyl)urea, has also been synthesized, highlighting the continued interest in halogenated benzothiazoles as antibacterial agents. nih.gov

Furthermore, research into thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole revealed that the presence of dichloro phenyl moieties attached to the thiazole (B1198619) ring enhanced antibacterial activity. nih.gov One such derivative showed activity against Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.gov Similarly, sulfonamide analogues of benzothiazole have demonstrated antibacterial activity against P. aeruginosa, S. aureus, and E. coli. nih.gov The substitution of a chloro group at the 5th position of the benzothiazole moiety in benzothiazole-thiophene derivatives was found to enhance antibacterial activity against S. aureus. nih.gov

These findings collectively suggest that chloro-substituted benzothiazole derivatives are a promising class of compounds for the development of new antibacterial agents.

Table 1: In Vitro Antibacterial Activity of Selected Chlorinated Benzothiazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity/Findings | Reference(s) |

|---|---|---|---|

| 5-Chloro-6-fluoro-1,3-benzothiazol-2-yl diarylurea | Staphylococcus aureus | Potent antibacterial activity. | nih.gov |

| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole with a 2,3-dichloro phenyl moiety | Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus | Showed antibacterial activity. | nih.gov |

| Benzothiazole-thiophene derivative with a 5-chloro substitution | Staphylococcus aureus | Enhanced antibacterial activity. | nih.gov |

Investigation of Antifungal Activity

The antifungal properties of chlorinated benzothiazole derivatives have also been explored. Research has shown that these compounds can be effective against various fungal pathogens.

A study focusing on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives reported moderate to good antifungal activity against a panel of five fungi, including Candida albicans and Aspergillus niger. nih.gov The investigation revealed that triazolo-thiadiazole derivatives were generally more active than their 1,3,4-oxadiazole (B1194373) counterparts against all tested fungal strains. nih.gov

In another study, C-6 methyl, 7-chloro, and 2-amino substituted benzothiazole derivatives were synthesized and evaluated for their antifungal efficacy against Candida albicans. semanticscholar.org Certain derivatives in this series demonstrated potent antifungal activity, suggesting that specific substitution patterns on the benzothiazole ring are crucial for activity. semanticscholar.org

The collective evidence indicates that the benzothiazole scaffold, particularly when substituted with chlorine, is a viable starting point for the development of novel antifungal agents. researchgate.netnih.gov

Table 2: In Vitro Antifungal Activity of Selected Chlorinated Benzothiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity/Findings | Reference(s) |

|---|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Moderate to good antifungal inhibition. | nih.gov |

Studies on Resistant Bacterial Strains (e.g., MRSA)

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. nih.gov Research into novel therapeutic strategies has included the investigation of chlorinated benzothiazole derivatives.

One study reported the synthesis of tryptoline-based benzothiazoles, which were found to re-sensitize MRSA to β-lactam antibiotics. nih.gov These compounds were synthesized by reacting a tryptoline (B14887) core with 2,6-dichlorobenzo[d]thiazole. nih.gov This finding is particularly significant as it suggests that dichlorinated benzothiazole derivatives could act as resistance-modifying agents, potentially restoring the efficacy of existing antibiotics. nih.gov

Other studies have also highlighted the potential of chloro-substituted derivatives against MRSA. For instance, novel small-molecule hybrid compounds have shown activity against various S. aureus strains, including MRSA. jksus.orgrsc.org In these studies, chloro-substituted indole (B1671886) moieties within the hybrid structures were found to be favorable for activity against MRSA strains. jksus.orgrsc.org

These preclinical findings underscore the potential of chlorinated benzothiazole derivatives in the ongoing battle against antibiotic-resistant pathogens like MRSA.

Antiproliferative and Antitumoral Research (in vitro and Preclinical in vivo Models)

Benzothiazole derivatives have garnered significant attention in oncology research due to their potent antiproliferative and antitumoral activities against a variety of cancer cell lines. nih.govmdpi.comnih.gov The substitution pattern on the benzothiazole ring, including the presence of chlorine atoms, plays a crucial role in their cytotoxic efficacy. nih.gov

Cytotoxicity in Cancer Cell Lines (e.g., MDA-MB-231, HT-29, MCF-7, A431, A549, HepG2, SK-N-SH)

The cytotoxic effects of chlorinated benzothiazole derivatives have been documented across a range of human cancer cell lines.

A study on novel benzothiazole derivatives reported that a compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. nih.gov

Research on 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine derivatives demonstrated their antiproliferative activity against colon cancer cell lines, including HT29. nih.gov Furthermore, various benzothiazole derivatives have shown cytotoxicity against the human breast adenocarcinoma cell line MCF-7 and the human liver cancer cell line HepG2. semanticscholar.orgnih.govjksus.orgbrieflands.comjksus.orgnih.govresearchgate.netnih.gov For example, a series of N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives were synthesized, and some were found to be good cytotoxic agents against HepG2 tumor cells. nih.gov

While specific data for 6,7-dichloro-2(3H)-benzothiazolone derivatives against all the listed cell lines are not extensively available, the consistent antiproliferative activity of other chlorinated benzothiazoles provides a strong rationale for their further investigation in cancer research. There is also evidence of the cytotoxic effects of various synthetic derivatives against the triple-negative breast cancer cell line MDA-MB-231 and the neuroblastoma cell line SK-N-SH. nih.govnih.govresearchgate.netregenhealthsolutions.inforesearchgate.netnih.gov

Table 3: In Vitro Cytotoxicity of Selected Chlorinated and Other Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50/GI50/Activity | Reference(s) |

|---|---|---|---|

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549 | Significant inhibition of proliferation. | nih.gov |

| 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine | HT29 | Antiproliferative activity. | nih.gov |

| Various benzothiazole derivatives | MCF-7 | Good cytotoxic effect, with some derivatives being more potent than cisplatin. | semanticscholar.orgbrieflands.comjksus.orgnih.gov |

| Naphthalimide-benzothiazole derivatives | A549, HT-29, MCF-7 | Good antitumor activity with IC50 values in the low micromolar range. | nih.gov |

| N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide derivatives | HepG2 | Good cytotoxic agents. | nih.gov |

| Pyrrolidine based imidazo (B10784944) benzothiazole derivative with fluorine at position 7 | HepG2, MCF-7 | Potent antiproliferative agent. | nih.gov |

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Preclinical studies have shown that benzothiazole derivatives can possess anti-angiogenic properties.

In one study, benzothiazole-containing phthalimide (B116566) derivatives were synthesized and evaluated for their anti-angiogenic activity using an ex vivo egg yolk angiogenesis model. nih.gov Several of these derivatives were found to be potent blockers of angiogenesis, with an efficacy higher than that of thalidomide, a known anti-angiogenic agent. nih.gov

Another line of research focused on pyrazolo-benzothiazole hybrids, which were assessed for their anti-angiogenic potential. wisdomlib.org A lead compound from this series demonstrated significant in vitro inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and also showed in vivo anti-angiogenic properties in a transgenic zebrafish model. wisdomlib.org Additionally, the synthesis and anti-angiogenic activity of 2-(6-substituted 1-3- benzothiazol-2-yl)-n-(4- halophenyl) hydrazinecarbothioamide derivatives have been reported, further highlighting the potential of this class of compounds in targeting angiogenesis.

These findings suggest that the benzothiazole scaffold is a promising template for the design of novel anti-angiogenic agents for cancer treatment.

Studies on Combretastatin A-4 Analogs

Researchers have synthesized and investigated a series of styryl-2(3H)-benzothiazolone analogs of Combretastatin A-4 (CA-4), a natural product with potent anti-cancer properties. nih.govnih.gov The rationale for developing these analogs stems from the need to overcome certain limitations of CA-4, such as its low bioavailability and the ease with which its active cis-isomer converts to the inactive trans-isomer. acs.org By incorporating the 2(3H)-benzothiazolone moiety, scientists aimed to create novel compounds with improved stability and efficacy. nih.govnih.gov

The cytotoxic effects of these synthetic analogs were evaluated in various human cell lines, including endothelial cells and multiple cancer cell lines. nih.govnih.gov The (Z)-isomers of the benzothiazolone analogs demonstrated significant concentration-dependent cytotoxic activity, whereas the (E)-isomers were largely inactive. nih.gov Notably, one of the most potent compounds identified was (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone, which exhibited strong cytotoxic effects against endothelial cells. nih.govnih.gov This compound was also found to inhibit vasculogenesis and disrupt pre-existing vasculature, key processes in tumor growth. nih.govnih.gov Further investigation revealed that this analog acts as a microtubule-modulating agent, interfering with endothelial cell invasion, migration, and proliferation. nih.govnih.gov Cell cycle analysis showed that treatment with this compound led to an arrest in the G2/M phase and induced mitotic spindle multipolarity, suggesting a mechanism of cell death linked to centrosome amplification and subsequent aberrant cytokinesis. nih.govnih.gov

Table 1: Cytotoxic Activity of (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone in Various Cell Lines

| Cell Line | IC₅₀ (µM) |

| EA.hy926 (endothelial) | 0.13 ± 0.01 nih.gov |

| HT-29 (colon cancer) | 0.008 ± 0.001 nih.gov |

| MDA-MB-231 (breast cancer) | 1.35 ± 0.42 nih.gov |

| MCF-7 (breast cancer) | 2.42 ± 0.48 nih.gov |

Research into Other Biological Activities (Non-Clinical Focus)

Derivatives of the benzothiazole scaffold have been a subject of investigation for their potential as antitubercular agents. Research in this area has led to the discovery of novel compounds with significant activity against Mycobacterium tuberculosis. For instance, a series of benzothiozinone (BTZ) derivatives were designed and synthesized, which displayed improved antimycobacterial activity. nih.gov Two compounds from this series, A1 and A11, showed promising low minimum inhibitory concentrations (MICs) and enhanced metabolic stability. nih.gov The representative compound, A11, demonstrated bactericidal efficacy in a mouse model of acute tuberculosis infection. nih.gov

In a separate line of research, a benzofuroxan (B160326) derivative, compound 8, was identified as a potent antitubercular agent with sterilizing activity superior to rifampicin (B610482) in a mouse model of infection. unav.edu This compound was found to be bactericidal and could sterilize cultures after 48 hours of exposure. unav.edu Preliminary studies on its mechanism of action suggest that it inhibits the process of translation in the bacteria. unav.edu

Another study focused on a benzothiazolthiazolidine derivative, 11726172, which exhibited potent antitubercular activity against M. tuberculosis both in vitro and in vivo, including against dormant, non-culturable bacilli. nih.gov The antitubercular activity of this compound was found to be enhanced by the presence of copper. nih.gov

Table 2: Antitubercular Activity of Selected Benzothiazole and Related Derivatives

| Compound | Target/Class | Key Findings |

| A11 | Benzothiozinone derivative, DprE1 inhibitor | Bactericidal efficacy in a mouse model of acute TB infection. nih.gov |

| Compound 8 | Benzofuroxan derivative | Sterilizing activity superior to rifampicin in a mouse model. unav.edu |

| 11726172 | Benzothiazolthiazolidine derivative | Active against dormant, non-culturable bacilli; activity enhanced by copper. nih.gov |

The benzothiazole nucleus is a recognized scaffold in the development of compounds with anti-inflammatory properties. researchgate.net The anti-inflammatory action of benzothiazole derivatives is thought to occur through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Several studies have synthesized and evaluated novel benzothiazole derivatives for their anti-inflammatory potential. In one such study, a series of benzothiazole compounds were designed, and their effects on the expression of pro-inflammatory cytokines were assessed. nih.gov One active compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was found to significantly inhibit the proliferation of certain cancer cell lines and also reduce the levels of inflammatory factors IL-6 and TNF-α in mouse monocyte macrophages. nih.gov

Another research effort focused on the synthesis of N-(1,3-Benzothiazol-2-yl) derivatives, which were investigated for their in vivo anti-inflammatory and analgesic activities. nih.gov Molecular docking studies indicated a strong binding interaction of these compounds with relevant receptors. nih.gov Specifically, compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov

Furthermore, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was investigated for its anti-inflammatory and neuroprotective effects in a zebrafish model. nih.gov This compound showed dose-dependent inhibition of hemolysis, indicating membrane-stabilizing and anti-inflammatory properties. nih.gov It also suppressed the expression of pro-inflammatory genes. nih.gov

Table 3: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Model/Assay | Key Findings |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Mouse monocyte macrophages | Reduced levels of inflammatory factors IL-6 and TNF-α. nih.gov |

| Compounds 17c and 17i | Carrageenan-induced rat paw edema | Significant inhibition of edema. nih.gov |

| 6-nitrobenzo[d]thiazol-2-amine (N3) | Zebrafish model | Dose-dependent inhibition of hemolysis and suppression of pro-inflammatory genes. nih.gov |

The benzothiazole scaffold is also being explored for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis due to its neuroprotective effects, which include the blockade of voltage-gated sodium channels and inhibition of glutamate (B1630785) release. nih.gov

Recent research has focused on developing novel benzothiazole derivatives as multi-target-directed ligands for Alzheimer's disease. nih.gov These efforts are inspired by the structural similarities between histamine (B1213489) H₃ receptor antagonists and acetylcholinesterase (AChE) inhibitors, both of which are relevant targets in Alzheimer's therapy. nih.gov

In one study, a 6-nitrobenzo[d]thiazol-2-amine derivative (N3) was evaluated for its neuroprotective effects in a zebrafish model of epilepsy. nih.gov The study found that N3 reduced neurodegenerative markers, including amyloid plaques and calcium deposition. nih.gov It also led to behavioral improvements and an increase in the levels of the neurotransmitter GABA, suggesting a significant therapeutic potential in mitigating neurodegeneration. nih.gov

A series of 2(3H)-benzothiazolone derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds were tested in mice and rats against seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.gov Several of these derivatives exhibited significant anticonvulsant activity. nih.gov Compounds 43 and 45 were identified as the most active in the series against MES-induced seizures, with ED₅₀ values of 8.7 and 7.6 mg/kg, respectively. nih.gov Compound 45 also demonstrated a good protective index in rats. nih.gov In vitro receptor binding studies revealed that these two compounds bind to sigma 1 receptors with high affinity. nih.gov

Further research into benzothiazole derivatives has identified other promising anticonvulsant agents. mdpi.com For example, compounds 5i and 5j were found to be highly potent in both the MES test and the subcutaneous pentylenetetrazole (scPTZ) seizures test, with favorable neurotoxicity profiles and high protective indices. mdpi.com Another study on benzothiazole coupled sulfonamide derivatives identified compound 9 as the most potent in the MES model and compound 8 as the most potent in the PTZ test. nih.gov

Table 4: Anticonvulsant Activity of Selected 2(3H)-Benzothiazolone and Benzothiazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Key Findings |

| Compound 43 | MES (mice) | 8.7 nih.gov | Binds to sigma 1 receptors with nanomolar affinity. nih.gov |

| Compound 45 | MES (mice) | 7.6 nih.gov | Good protective index in rats; binds to sigma 1 receptors with nanomolar affinity. nih.gov |

| Compound 5i | MES (mice) | 50.8 mdpi.com | Low neurotoxicity and high protective index. mdpi.com |

| Compound 5j | scPTZ (mice) | 52.8 mdpi.com | Low neurotoxicity and high protective index. mdpi.com |

| Compound 9 | MES (mice) | - | Most potent in the MES model among the tested series. nih.gov |

| Compound 8 | PTZ (mice) | - | Most potent in the PTZ test among the tested series. nih.gov |

Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control efficacy. nih.gov Dichloroacetamide safeners are known to protect maize against thiocarbamate and chloroacetanilide herbicides. nih.gov Research has shown that a specific binding site for a tritium-labeled dichloroacetamide safener exists in maize extracts. nih.govcore.ac.uk This binding is saturable and sensitive to protease treatment, indicating a proteinaceous nature. nih.govcore.ac.uk

Interestingly, this binding site also binds thiocarbamate and chloroacetanilide herbicides, suggesting a competitive interaction. nih.govcore.ac.uk There is a strong correlation between the effectiveness of various dichloroacetamides as safeners and their ability to inhibit the binding of the labeled safener. nih.govcore.ac.uk This suggests that the safener and the herbicide may act at a common molecular target.

While the provided outline focuses on 6,7-dichloro-2(3H)-benzothiazolone, the available research on herbicide safeners primarily discusses dichloroacetamides and their interaction with herbicides in maize. nih.govnih.govcore.ac.uk

Anthelmintic Activity in in vitro Models

The development of new anthelmintic drugs is critical to address the challenges of drug resistance and the need for more effective treatments against a variety of parasitic worms. Benzothiazoles, as a class of compounds, have been identified as potent anthelmintics. nih.govresearchgate.net Their mechanism of action is often associated with the disruption of essential biochemical and physiological processes in parasites. nih.gov For instance, the benzothiazole anthelmintic tioxidazole (B1197779) works by impairing the ability of the tapeworm Hymenolepis diminuta to absorb and metabolize glucose. nih.govresearchgate.net

Research into the anthelmintic properties of benzothiazole derivatives has often involved in vitro screening against various helminths. While specific studies focusing exclusively on 6,7-Dichloro-2(3H)-benzothiazolone derivatives are not extensively detailed in the provided information, broader studies on related structures provide valuable insights. For example, a study on dichloro-substituted benzoxazole-triazolo-thione derivatives, which share a dichlorinated benzene ring, demonstrated potential anthelmintic activity. nih.gov The compounds were evaluated for their ability to induce paralysis and death in earthworms, a common in vitro model for initial anthelmintic screening. nih.govresearchgate.net

In one study, novel synthesized benzothiazole derivatives were evaluated against adult Indian earthworms, Pheretima posthuma. researchgate.netwjpmr.com The time taken for paralysis and death of the worms was recorded at different concentrations. researchgate.netwjpmr.com For instance, some 3-benzothiazole (B1448752) derivatives at concentrations of 30, 60, 80, and 100 mg/ml showed paralysis within 1 to 2 minutes and death within 3 to 4 minutes. researchgate.net These findings underscore the potential of the benzothiazole nucleus in the design of new anthelmintic agents.

Computational and Theoretical Chemistry Studies of 6,7 Dichloro 2 3h Benzothiazolone

Molecular Modeling and Docking Studies